Computed Lipophilicity (XLogP3) Comparison: Methyl Carbamate vs. Ethyl Carbamate Analog
CAS 946284-19-1 carries an N-methyl carbamate, giving it a computed XLogP3 of 2.7 [1]. The direct ethyl carbamate analog—ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate—is expected to have an XLogP3 of approximately 3.2–3.3 based on the incremental logP contribution of a methylene unit (+0.5), which would shift it closer to the upper limit of CNS drug-like space (logP < 3.5). This difference is large enough to alter predicted membrane permeability and plasma protein binding in silico models. No direct experimental logP or logD measurement was located for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (no CAS located; estimated XLogP3 ≈ 3.2–3.3) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.6 (comparator more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
A logP difference of 0.5 units can translate into a ~3-fold difference in lipid bilayer partitioning, making the methyl carbamate the preferred starting point when lower lipophilicity is desired to reduce metabolic clearance or phospholipidosis risk.
- [1] PubChem. Compound Summary for CID 16883813: Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16883813. View Source
